3-氟-4-硝基苯甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

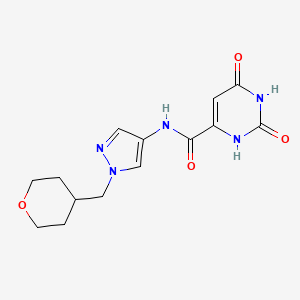

3-Fluoro-4-nitrophenyl methanesulfonate is a chemical compound with the molecular formula C7H6FNO5S . It has a molecular weight of 235.19 . This compound is used in various chemical reactions and has applications in the field of materials chemistry .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, was synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions .Molecular Structure Analysis

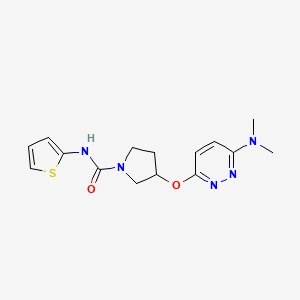

The molecular structure of 3-Fluoro-4-nitrophenyl methanesulfonate consists of a benzene ring substituted with a fluoro group at the 3rd position, a nitro group at the 4th position, and a methanesulfonate group .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it has been used in the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline .Physical And Chemical Properties Analysis

3-Fluoro-4-nitrophenyl methanesulfonate has a molecular weight of 235.19 . The compound is typically stored in a refrigerated environment .科学研究应用

对映选择性合成

3-氟-4-硝基苯甲磺酸酯参与氟化衍生物的对映选择性合成。仲胺促进 1-氟-1-硝基(苯磺酰基)甲烷与 α,β-不饱和醛的器官催化加成,产生具有良好收率和优异对映选择性的氟化衍生物 (Kamlar et al., 2010).

催化反应

它还在不对称共轭加成反应中发挥作用。例如,双萘衍生的有机催化剂催化的 1-氟-1-硝基(苯磺酰基)甲烷与查耳酮的共轭加成突出了其在生产手性有机氟化合物中的重要性,这些化合物在生物化学和材料科学等各个领域都很重要 (Moon & Kim, 2012).

乙烯基氟化物的合成

另一个应用是乙烯基氟化物的合成。源自氟甲基苯磺酰的 1-氟-1-(苯磺酰基)甲烷膦酸二乙酯的碳负离子发生霍纳-维蒂希反应,生成 α-氟-α,β-不饱和砜。这提供了一种生产乙烯基氟化物的方法,其中氟源可以变化 (McCarthy et al., 1990).

结构和光谱研究

与 3-氟-4-硝基苯甲磺酸酯相关的化合物的结构和光谱研究,例如对 4-硝基苯基[双(乙基磺酰基)]甲烷的 1:1 络合物的研究,提供了对其化学行为和在各个领域的潜在应用的见解 (Binkowska et al., 2001).

安全和危害

未来方向

The versatile applications of similar compounds, such as 4-fluoro-3-nitrophenyl azide, in the field of surface engineering, immobilization of biomolecules, and rapid diagnostics have been highlighted . This suggests potential future directions for the use of 3-Fluoro-4-nitrophenyl methanesulfonate in similar applications.

作用机制

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organic group .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, plays a significant role in the synthesis of various organic compounds .

Result of Action

In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

(3-fluoro-4-nitrophenyl) methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO5S/c1-15(12,13)14-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXPALWRYCGGBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC(=C(C=C1)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-acetylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2359799.png)

![(2S)-bicyclo[2.2.1]hept-5-en-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2359801.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-amine, Mixture of diastereomers](/img/structure/B2359805.png)

![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2359806.png)

![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2359808.png)

![7-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2359809.png)

![8,9-dimethoxy-2-methyl-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2359810.png)